2-Tert-butylindolizine-3-carbaldehyde
Overview
Description
2-Tert-butylindolizine-3-carbaldehyde is a chemical compound belonging to the indolizine family, which is a class of heterocyclic compounds. Indolizines are known for their unique structural features and diverse biological activities. The tert-butyl group attached to the indolizine ring enhances the compound’s stability and lipophilicity, making it an interesting subject for various scientific studies.
Scientific Research Applications
2-Tert-butylindolizine-3-carbaldehyde has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylindolizine-3-carbaldehyde typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction is carried out under reflux conditions in acetic acid, leading to the formation of the desired indolizine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butylindolizine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
Oxidation: 2-Tert-butylindolizine-3-carboxylic acid.
Reduction: 2-Tert-butylindolizine-3-methanol.
Substitution: Various substituted indolizine derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of 2-tert-butylindolizine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Lacks the tert-butyl group, resulting in different chemical properties and biological activities.
2-Methylindolizine-3-carbaldehyde: Similar structure but with a methyl group instead of a tert-butyl group, affecting its stability and reactivity.
2-Phenylindolizine-3-carbaldehyde: Contains a phenyl group, leading to different interactions with biological targets.
Uniqueness
2-Tert-butylindolizine-3-carbaldehyde is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other indolizine derivatives .
Properties
IUPAC Name |
2-tert-butylindolizine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)11-8-10-6-4-5-7-14(10)12(11)9-15/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIBKRMCZZZUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N2C=CC=CC2=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461221 | |
Record name | 2-tert-Butylindolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83164-31-2 | |
Record name | 2-tert-Butylindolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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